molecular formula C11H13BrN2O3 B8618069 4-(2-Bromo-4-nitrophenoxy)piperidine

4-(2-Bromo-4-nitrophenoxy)piperidine

Cat. No. B8618069
M. Wt: 301.14 g/mol
InChI Key: GFIATOTVRWHPIV-UHFFFAOYSA-N
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Patent
US09108939B2

Procedure details

tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate (12.21 mmol, 4.9 g) was dissolved in dichloromethane (40 mL) and trifluoroacetic acid (73.3 mmol, 8.35 g) added. The mixture was stirred at room temperature for 3 hours before concentrating under reduced pressure. The resulting residue was dissolved in dichloromethane (150 mL) and washed with a saturated solution of sodium bicarbonate (3×50 mL). The organic phase was dried over magnesium sulfate, filtered and concentrated under reduced pressure to afford the title compound (3.3 g).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][C:3]=1[O:4][CH:5]1[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]1.FC(F)(F)C(O)=O>ClCCl>[Br:1][C:2]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][C:3]=1[O:4][CH:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
BrC1=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.35 g
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before concentrating under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in dichloromethane (150 mL)
WASH
Type
WASH
Details
washed with a saturated solution of sodium bicarbonate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(OC2CCNCC2)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.